S-(-)-Etomoxir S-(-)-Etomoxir
Brand Name: Vulcanchem
CAS No.: 828934-40-3
VCID: VC20761460
InChI: InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m0/s1
SMILES: CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Molecular Formula: C17H23ClO4
Molecular Weight: 326.8 g/mol

S-(-)-Etomoxir

CAS No.: 828934-40-3

Cat. No.: VC20761460

Molecular Formula: C17H23ClO4

Molecular Weight: 326.8 g/mol

* For research use only. Not for human or veterinary use.

S-(-)-Etomoxir - 828934-40-3

CAS No. 828934-40-3
Molecular Formula C17H23ClO4
Molecular Weight 326.8 g/mol
IUPAC Name ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
Standard InChI InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m0/s1
Standard InChI Key DZLOHEOHWICNIL-KRWDZBQOSA-N
Isomeric SMILES CCOC(=O)[C@@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
SMILES CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl
Canonical SMILES CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl

Chemical Structure and Fundamental Properties

Etomoxir (rac-Ethyl 2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate) exists in two enantiomeric forms: the dextrorotatory R-(+)-etomoxir and the levorotatory S-(-)-etomoxir. These stereoisomers share identical chemical compositions but differ in their three-dimensional arrangement of atoms, leading to significant differences in biological activity. S-(-)-Etomoxir is characterized by its leftward rotation of plane-polarized light, distinguishing it from the rightward rotation observed with R-(+)-etomoxir .

The full IUPAC name for the compound is ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate, featuring a hexyl chain connecting a terminal chlorophenoxy group to an oxirane ring with a carboxylate group. Like its R-(+) counterpart, S-(-)-Etomoxir appears as a colorless solid under standard conditions, though specific physical properties of the isolated S-(-) enantiomer are less extensively documented compared to the racemate or R-(+) form .

PropertyS-(-)-EtomoxirR-(+)-Etomoxir
CPT-1 InhibitionNo inhibitory activityPotent irreversible inhibitor
Active Metabolite FormationDoes not form inhibitory CoA esterForms active etomoxir-CoA ester
IC50 for CPT-1 InhibitionNot applicable5-20 nmol/L (in rat tissue)
Water SolubilityLimited in free formLimited, though sodium salt is water-soluble
Primary Research ValueControl compound, stereochemical studiesMetabolic research, disease models

Research Applications

The unique properties of S-(-)-Etomoxir create distinct research opportunities, particularly in comparative and control studies examining fatty acid metabolism.

Stereochemical Research Value

The differential activity between S-(-)-Etomoxir and R-(+)-etomoxir presents a valuable case study in medicinal chemistry for understanding structure-activity relationships. This distinct behavior of stereoisomers highlights the critical importance of three-dimensional molecular configuration in determining biological activity and pharmacological properties .

Recent Developments and Future Research Directions

While specific research focusing exclusively on S-(-)-Etomoxir remains limited, the broader field of etomoxir research has expanded significantly in recent years, with potential implications for understanding the role of both enantiomers.

Emerging Therapeutic Applications

Recent research has identified potential therapeutic applications for etomoxir in various disease contexts, including:

  • Multiple sclerosis (reduced disease progression)

  • Parkinson's disease (resistance to disease onset)

  • Autoimmune encephalitis (disease reversal)

  • Various cancers including breast, prostate, ovarian, bladder and brain cancers

In 2025, Numiera Therapeutics secured orphan drug designation for etomoxir in treating malignant glioma and is planning clinical trials in neuro-oncology . These developments raise questions about whether the S-(-) enantiomer might possess unique properties worth investigating in these therapeutic contexts.

Research Gaps and Future Directions

Several important questions about S-(-)-Etomoxir remain unanswered and represent valuable avenues for future research:

  • Does S-(-)-Etomoxir exhibit any unique biological activities distinct from its inability to inhibit CPT-1?

  • At higher concentrations, does S-(-)-Etomoxir contribute to the off-target effects observed with racemic etomoxir?

  • Could S-(-)-Etomoxir have applications in specific disease contexts where CPT-1 inhibition is undesirable but other effects of the molecular structure might be beneficial?

  • What is the metabolic fate of S-(-)-Etomoxir in cellular systems, and does it form any bioactive metabolites?

Analytical Considerations

When working with S-(-)-Etomoxir in research settings, several important analytical considerations should be addressed to ensure experimental validity and reproducibility.

Concentration Dependence

As demonstrated with racemic etomoxir, biological effects can vary dramatically with concentration. At low concentrations (≤10 μM), R-(+)-etomoxir primarily affects fatty acid oxidation through CPT-1 inhibition, while at higher concentrations (≥200 μM), significant off-target effects emerge . Similar concentration-dependent behavior might exist for S-(-)-Etomoxir, though this remains to be thoroughly characterized.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator